molecular formula C11H16BrNO4S3 B2469232 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797847-67-6

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2469232
CAS No.: 1797847-67-6
M. Wt: 402.34
InChI Key: OFTMHSHFWRISHI-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a complex organic compound featuring a unique structure that includes a bromothiophene ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene, followed by sulfonylation to introduce the sulfonyl group. The azetidine ring is then formed through a cyclization reaction involving the appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, including as a potential pharmaceutical agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine include other sulfonyl-containing azetidines and bromothiophene derivatives. Examples include:

  • 1-(5-Bromothiophen-2-yl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S3/c1-8(2)7-19(14,15)9-5-13(6-9)20(16,17)11-4-3-10(12)18-11/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTMHSHFWRISHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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